

# The Definitive Spectroscopic Guide to 1- Allylcyclohexanol

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## Compound of Interest

Compound Name: 1-Allylcyclohexanol

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## Introduction: The Analytical Imperative for 1- Allylcyclohexanol

In the landscape of chemical research and development, particularly in fields such as fragrance synthesis, polymer chemistry, and pharmaceutical intermediates, the precise structural elucidation of molecules is paramount. **1-Allylcyclohexanol** (CAS: 1123-34-8, Molecular Formula: C<sub>9</sub>H<sub>16</sub>O, Molecular Weight: 140.22 g/mol) is a tertiary alcohol whose utility is intrinsically linked to its specific three-dimensional structure and the reactivity of its functional groups—the hydroxyl group and the terminal alkene of the allyl substituent.[\[1\]](#)[\[2\]](#) A foundational understanding of its spectroscopic signature is not merely academic; it is a critical requirement for quality control, reaction monitoring, and mechanistic studies.

This guide provides an in-depth analysis of the core spectroscopic data of **1-Allylcyclohexanol**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, this document explains the causal relationships behind the observed spectral features, grounding the interpretation in fundamental principles and established methodologies. The protocols described herein are designed as self-validating systems, ensuring that researchers can confidently acquire and interpret their own data.

## I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon

## Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule. For a tertiary alcohol like **1-Allylcyclohexanol**, which lacks a proton on the carbinol carbon, a combined analysis of  $^1\text{H}$  and  $^{13}\text{C}$  NMR is essential for unambiguous characterization.

[3]

**A Note on Data Source:** While experimental NMR data for **1-Allylcyclohexanol** exists within subscription-based databases like SpectraBase, this guide will utilize high-quality predicted NMR data for illustrative purposes.[4] This approach is a common and valuable tool in modern chemistry for spectral assignment. The predicted values are supplemented with established, cited chemical shift ranges to ensure scientific validity.

## $^1\text{H}$ NMR Spectroscopy Data

The proton NMR spectrum maps the chemical environment of all hydrogen atoms in the molecule. The key to interpretation lies in analyzing chemical shift ( $\delta$ ), signal integration (area under the peak), and spin-spin splitting patterns (multiplicity).

Assigned Proton(s)	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Rationale for Assignment
H-1' (Allyl CH)	5.85 - 5.95	ddt	1H	Vinylic proton, deshielded by the double bond and split by H-2' (cis and trans) and H-3'.
H-2'a (Allyl =CH <sub>2</sub> )	5.10 - 5.20	dq	1H	Terminal vinylic proton (trans to CH), diastereotopic.
H-2'b (Allyl =CH <sub>2</sub> )	5.05 - 5.15	dq	1H	Terminal vinylic proton (cis to CH), diastereotopic.
H-3' (Allyl CH <sub>2</sub> )	2.20 - 2.30	d	2H	Allylic protons adjacent to the quaternary carbon, deshielded by the double bond.
Cyclohexyl H (axial/eq)	1.40 - 1.70	m	10H	Complex multiplet for the five CH <sub>2</sub> groups of the cyclohexyl ring. Overlapping signals are expected.
-OH	1.20 - 1.30	s (broad)	1H	The hydroxyl proton signal is a broad singlet due to chemical

exchange; its shift is highly variable.[3]

## <sup>13</sup>C NMR Spectroscopy Data

The <sup>13</sup>C NMR spectrum provides a count of unique carbon environments and information about their electronic state.

Assigned Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale for Assignment
C-1' (Allyl CH)	134.5	Vinylic carbon, deshielded by the double bond.
C-2' (Allyl =CH <sub>2</sub> )	117.0	Terminal vinylic carbon.
C-1 (Quaternary C-OH)	72.5	Quaternary carbon bonded to oxygen, significantly deshielded. Signal is typically weak.[5]
C-3' (Allyl CH <sub>2</sub> )	47.0	Allylic carbon adjacent to the quaternary center.
Cyclohexyl C-2/6	38.0	Carbons adjacent to the quaternary center.
Cyclohexyl C-4	26.0	Carbon at the para position relative to the quaternary center.
Cyclohexyl C-3/5	22.5	Carbons at the meta position relative to the quaternary center.

## NMR Data Interpretation and Insights

The NMR data provides a clear structural fingerprint. The <sup>1</sup>H NMR spectrum distinctly shows the AMX system of the allyl group's vinylic protons and the allylic CH<sub>2</sub> protons. The large,

overlapping multiplet between 1.40-1.70 ppm is characteristic of the cyclohexyl ring protons. The broad singlet for the -OH proton is a classic indicator of an alcohol, and its identity can be definitively confirmed by a "D<sub>2</sub>O shake," where the addition of deuterium oxide causes the proton to exchange with deuterium, leading to the disappearance of the -OH peak from the spectrum.<sup>[3]</sup>

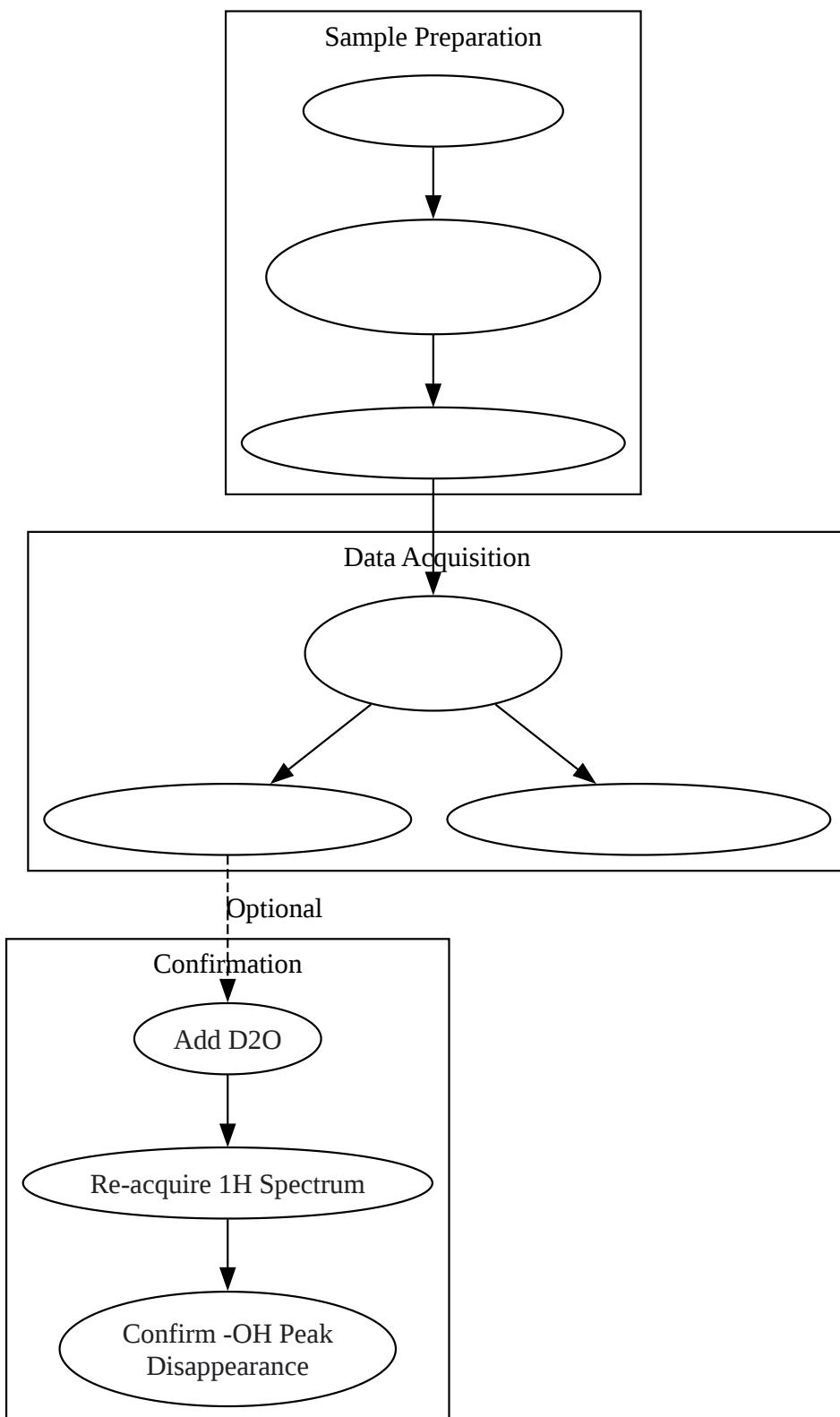
The <sup>13</sup>C NMR spectrum is equally informative. The presence of seven distinct signals confirms the molecular symmetry. The downfield signal at 72.5 ppm is characteristic of a carbon atom bonded to an electronegative oxygen atom. The signals at 134.5 and 117.0 ppm are definitive for the sp<sup>2</sup> hybridized carbons of the alkene. The remaining four signals in the aliphatic region correspond to the four unique carbon environments within the cyclohexyl ring.

## Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures data integrity and reproducibility.

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **1-Allylcyclohexanol** into a clean, dry vial.
  - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). The choice of solvent is critical as it can influence the chemical shift of exchangeable protons like -OH.
  - Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution to serve as the 0 ppm reference point.
  - Transfer the solution to a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Tune and shim the probe to optimize magnetic field homogeneity.

- Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon environment.[\[6\]](#)
  - Due to the low natural abundance of  $^{13}\text{C}$ , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially to observe the weak quaternary carbon signal.
- Confirmatory Test (D<sub>2</sub>O Exchange):
  - After initial  $^1\text{H}$  NMR acquisition, remove the sample.
  - Add 1-2 drops of deuterium oxide (D<sub>2</sub>O) to the NMR tube.
  - Shake gently to mix and re-acquire the  $^1\text{H}$  NMR spectrum. The disappearance of the -OH peak confirms its assignment.[\[7\]](#)

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## II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

### IR Spectroscopy Data

The IR spectrum for **1-Allylcyclohexanol** is sourced from the NIST/EPA Gas-Phase Infrared Database.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Significance
~3630 cm <sup>-1</sup> (sharp, gas phase)	O-H Stretch	Alcohol (-OH)	Definitive for the hydroxyl group. In a liquid sample, this peak would be broad and shifted to ~3350 cm <sup>-1</sup> due to hydrogen bonding.[4][5]
~3080 cm <sup>-1</sup>	=C-H Stretch	Alkene	Indicates C-H bonds on the sp <sup>2</sup> hybridized carbons of the allyl group.[8]
2850-2950 cm <sup>-1</sup>	C-H Stretch	Alkane (Cyclohexyl)	Strong absorptions corresponding to the sp <sup>3</sup> C-H bonds of the cyclohexyl and allylic CH <sub>2</sub> groups.
~1645 cm <sup>-1</sup>	C=C Stretch	Alkene	Confirms the presence of the carbon-carbon double bond in the allyl group.[8]
1100-1210 cm <sup>-1</sup>	C-O Stretch	Tertiary Alcohol	The position of this C-O stretching band is characteristic of a tertiary alcohol.[5]

## IR Spectrum Interpretation and Insights

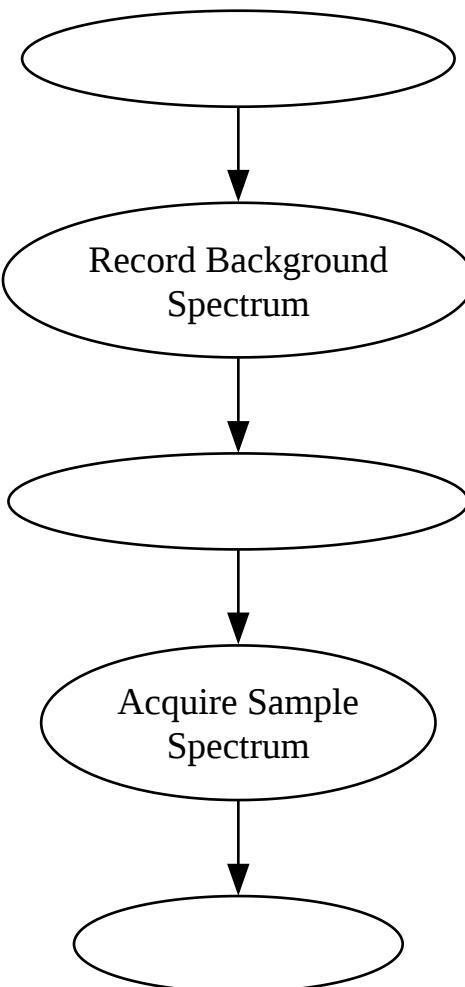
The IR spectrum provides immediate confirmation of the key functional groups. The most prominent feature is the O-H stretching vibration. In the provided gas-phase spectrum, it appears as a sharp peak, but for liquid samples typically analyzed in a research lab, this would be a very broad and strong absorption centered around 3350 cm<sup>-1</sup> due to intermolecular

hydrogen bonding.<sup>[7]</sup> The presence of both  $\text{sp}^3$  C-H stretches (below  $3000\text{ cm}^{-1}$ ) and  $\text{sp}^2$  C-H stretches (above  $3000\text{ cm}^{-1}$ ) clearly differentiates the saturated cyclohexyl ring from the unsaturated allyl group. The C=C stretch at  $\sim 1645\text{ cm}^{-1}$  is a reliable indicator of the alkene, and the strong C-O stretch in the  $1100\text{-}1210\text{ cm}^{-1}$  range confirms the alcohol functionality and strongly suggests its tertiary nature.<sup>[5]</sup>

## Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of liquid or solid samples with minimal preparation.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a single drop of neat **1-Allylcyclohexanol** directly onto the center of the ATR crystal.
- **Data Acquisition:** Lower the ATR press arm to ensure good contact between the sample and the crystal.
- **Spectrum Collection:** Initiate the scan. Typically, 16 to 32 scans are co-added to produce a high signal-to-noise spectrum over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Cleaning:** After analysis, clean the sample from the crystal using a soft tissue dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.



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### III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two key pieces of information: the molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy technique used for this purpose.

#### Mass Spectrometry Data

The mass spectrum for **1-Allylcyclohexanol** is sourced from the NIST Mass Spectrometry Data Center.[\[1\]](#)[\[9\]](#)

m/z (mass-to-charge ratio)	Proposed Fragment	Fragmentation Pathway	Significance
140	$[C_9H_{16}O]^{+\bullet}$	Molecular Ion ( $M^{+\bullet}$ )	<p>Corresponds to the molecular weight of the compound. Its presence, even at low abundance, is critical for confirming the molecular formula.</p> <p>The peak for tertiary alcohols is often very weak or absent.<a href="#">[10]</a></p>
122	$[M - H_2O]^{+\bullet}$	Dehydration	<p>Loss of a neutral water molecule (18 Da). A very common fragmentation pathway for alcohols.</p> <p><a href="#">[11]</a></p>
99	$[M - C_3H_5]^+$	$\alpha$ -Cleavage	<p>Loss of the allyl radical (41 Da).</p> <p>Cleavage of the bond alpha to the oxygen atom is a characteristic fragmentation for alcohols.<a href="#">[2][11]</a></p>
81	$[C_6H_9]^+$	Dehydration + H loss	<p>Loss of water from the m/z 99 fragment.</p>
57	$[C_4H_9]^+$	Ring Cleavage	<p>A characteristic fragment for cyclic alcohols resulting from a complex ring cleavage mechanism.</p> <p><a href="#">[12]</a></p>

41	$[C_3H_5]^+$	Allyl Cation	The stable allyl cation itself.
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## Mass Spectrum Interpretation and Insights

The mass spectrum of **1-Allylcyclohexanol** is consistent with its structure as a tertiary cyclic alcohol. The molecular ion peak at  $m/z$  140 is expected to be of low intensity, a common feature for tertiary alcohols which fragment readily.[10] The most diagnostically significant fragmentation pathways are the loss of water ( $M-18$ ) to give a peak at  $m/z$  122, and alpha-cleavage. For this molecule, alpha-cleavage can involve the loss of the allyl group (41 Da) to yield the prominent peak at  $m/z$  99, or cleavage of the ring. The peak at  $m/z$  99, representing the stable oxonium ion, is often a major fragment. The presence of a significant peak at  $m/z$  57 is a strong indicator of a cyclohexanol derivative.[12]

## Experimental Protocol: Electron Ionization (EI) GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like **1-Allylcyclohexanol**.

- Sample Preparation: Prepare a dilute solution of **1-Allylcyclohexanol** (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.
- GC Separation:
  - Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC.
  - The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5ms).
  - A temperature program (e.g., starting at 50°C, ramping to 250°C) is used to separate the analyte from any impurities based on boiling point and column interaction.
- MS Ionization and Analysis:
  - As the **1-Allylcyclohexanol** elutes from the GC column, it enters the MS ion source.

- In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

## Conclusion

The comprehensive spectroscopic analysis of **1-Allylcyclohexanol** through NMR, IR, and MS provides a self-validating and unambiguous structural confirmation. NMR spectroscopy delineates the complete carbon-hydrogen framework, IR spectroscopy rapidly confirms the essential alcohol and alkene functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns that corroborate the structure. The integrated application of these techniques, guided by the robust protocols detailed in this guide, empowers researchers to confidently identify and characterize this molecule, ensuring the integrity and success of their scientific endeavors.

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